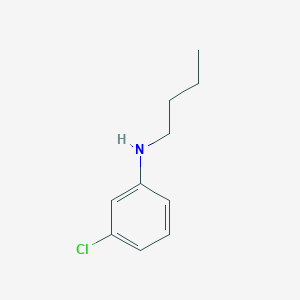

N-butyl-3-chloroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

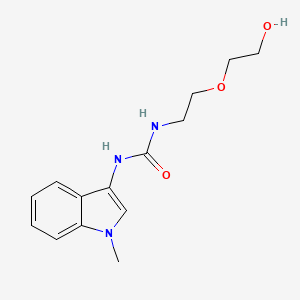

N-butyl-3-chloroaniline is a chemical compound with the molecular formula C10H14ClN . It is also known by other names such as Benzenamine, N-butyl-3-chloro-, and N-Butyl-3-chloranilin .

Synthesis Analysis

The synthesis of anilines, including N-butyl-3-chloroaniline, typically involves several steps . These steps may include nitration, conversion from the nitro group to an amine, and bromination . The exact method of synthesis can vary depending on the specific requirements of the process .Molecular Structure Analysis

The molecular structure of N-butyl-3-chloroaniline consists of a benzene ring attached to a butyl group and a chloro group . The average mass of the molecule is 183.678 Da, and the monoisotopic mass is 183.081482 Da .科学的研究の応用

Analytical Chemistry and Detection

Ionic Liquids for Aromatic Amine Detection

Ionic liquids, such as 1-butyl-3-methylimidazolium bis-(trifluorometanesulfonyl)imide (BMIm[NTf2]), enhance the separation and quantization of aromatic amines, including chloroanilines, in consumer products like hair dyes. This improvement is achieved through High-Performance Liquid Chromatography (HPLC) coupled with an electrochemical detector (Lizier & Zanoni, 2012).

Microextraction of Chloroanilines

The use of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate ([C4MIM][PF6]), has been employed for high-temperature headspace liquid-phase microextraction of chloroanilines in environmental water samples. This method offers high selectivity and low detection limits due to the strong affinity between ionic liquids and chloroanilines (Peng et al., 2005).

Environmental Science and Bioremediation

- Biological Dehalogenation in Polluted Aquifers: Chloroaniline-based compounds, including N-butyl-3-chloroaniline, can be biologically dehalogenated under methanogenic conditions in polluted aquifers. This process involves microorganisms replacing halogens with protons through a series of reductive steps, suggesting potential bioremediation approaches for contaminated environments (Kuhn & Suflita, 1989).

Industrial and Chemical Processes

Synthesis of Agricultural Chemicals

The hydrolytic degradation of herbicides such as barban to 3-chloroaniline involves a nucleophilic substitution reaction, highlighting the role of chloroanilines in the breakdown of certain agricultural chemicals (Bergon, Kouda-Bonafos & Calmon, 1987).

Chemical Synthesis Monitoring

Online spectroscopic methods like FTIR/Raman have been utilized for monitoring the synthesis of chemical compounds, including 2-chloroaniline. This approach allows for rapid optimization of chemical processes and provides insights for process control, demonstrating the chemical industry's reliance on chloroanilines (Wiss & Zilian, 2003).

Catalysis and Organic Chemistry

- Catalytic Studies in Organic Reactions: N-butyl imidazole derivatives, including chloroacetamide derivatives, have been studied for their reactivity towards N-heterocyclic carbenes and their application in catalysis for cross-coupling reactions, highlighting the significance of chloroaniline derivatives in organic synthesis (Nagar et al., 2020).

Safety and Hazards

特性

IUPAC Name |

N-butyl-3-chloroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQBTYAYKGLSCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2722697.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2722698.png)

![3-[4-(4,5-dichloroimidazol-1-yl)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B2722701.png)

![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine](/img/structure/B2722703.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2722711.png)

![2-(5-Bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2722713.png)

![Tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2722714.png)

![(Z)-2-iodo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722717.png)

![1-phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide](/img/structure/B2722719.png)